3-[4-(Bromomethyl)phenoxy]pyridine hydrobromide
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Overview
Description
Preparation Methods
The synthesis of 3-[4-(Bromomethyl)phenoxy]pyridine hydrobromide typically involves the reaction of 3-hydroxypyridine with 4-(bromomethyl)phenol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures. The product is then purified through recrystallization or column chromatography .
Chemical Reactions Analysis
3-[4-(Bromomethyl)phenoxy]pyridine hydrobromide undergoes various chemical reactions, including:
Nucleophilic substitution reactions: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding substituted derivatives.
Oxidation reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction reactions: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride to form corresponding reduced products.
Scientific Research Applications
3-[4-(Bromomethyl)phenoxy]pyridine hydrobromide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-[4-(Bromomethyl)phenoxy]pyridine hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromomethyl group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity . The compound can also interact with receptors, leading to changes in cellular signaling pathways .
Comparison with Similar Compounds
3-[4-(Bromomethyl)phenoxy]pyridine hydrobromide is unique compared to other similar compounds due to its specific structure and reactivity. Similar compounds include:
4-(Bromomethyl)pyridine hydrobromide: This compound has a similar bromomethyl group but lacks the phenoxy substituent, leading to different reactivity and applications.
3-(Bromomethyl)pyridine hydrobromide: This compound has a similar bromomethyl group but lacks the phenoxy substituent, leading to different reactivity and applications.
4-(Bromomethyl)phenol: This compound has a similar bromomethyl group but lacks the pyridine ring, leading to different reactivity and applications.
Properties
Molecular Formula |
C12H11Br2NO |
---|---|
Molecular Weight |
345.03 g/mol |
IUPAC Name |
3-[4-(bromomethyl)phenoxy]pyridine;hydrobromide |
InChI |
InChI=1S/C12H10BrNO.BrH/c13-8-10-3-5-11(6-4-10)15-12-2-1-7-14-9-12;/h1-7,9H,8H2;1H |
InChI Key |
HPBVMBDDUBNLKF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)OC2=CC=C(C=C2)CBr.Br |
Origin of Product |
United States |
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